molecular formula C13H14ClN3 B1424130 N-benzyl-6-chloro-N-ethylpyrazin-2-amine CAS No. 1219967-62-0

N-benzyl-6-chloro-N-ethylpyrazin-2-amine

Cat. No.: B1424130
CAS No.: 1219967-62-0
M. Wt: 247.72 g/mol
InChI Key: QAVLRKVJMOTSJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-N-ethylpyrazin-2-amine typically involves the reaction of 6-chloro-2-pyrazinamine with benzyl chloride and ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-chloro-N-ethylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding pyrazinecarboxylic acids.

    Reduction: Formation of N-benzyl-6-chloro-N-ethyl-2-pyrazinamines with reduced functional groups.

    Substitution: Formation of N-substituted pyrazinamines.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-ethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparison: N-benzyl-6-chloro-N-ethylpyrazin-2-amine is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds. For instance, the presence of the ethyl group may enhance its solubility and bioavailability, making it more effective in certain applications.

Properties

IUPAC Name

N-benzyl-6-chloro-N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-2-17(10-11-6-4-3-5-7-11)13-9-15-8-12(14)16-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLRKVJMOTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238810
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-62-0
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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